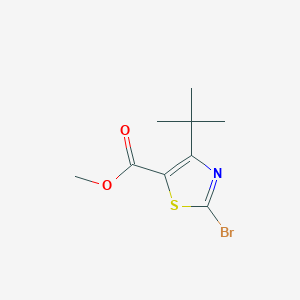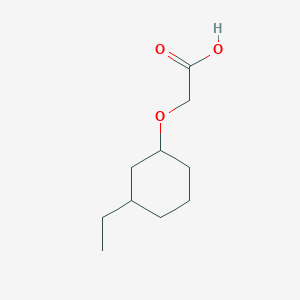
2-((3-Ethylcyclohexyl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Ethylcyclohexyl)oxy)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by the presence of an ethyl-substituted cyclohexyl group attached to an acetic acid moiety via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Ethylcyclohexyl)oxy)acetic acid typically involves the etherification of 3-ethylcyclohexanol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3-Ethylcyclohexanol+Chloroacetic acid→2-((3-Ethylcyclohexyl)oxy)acetic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers or esters.
Aplicaciones Científicas De Investigación
2-((3-Ethylcyclohexyl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ether linkage and carboxylic acid moiety allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity.
Comparación Con Compuestos Similares
- 2-((3-Methylcyclohexyl)oxy)acetic acid
- 2-((3-Propylcyclohexyl)oxy)acetic acid
- 2-((3-Isopropylcyclohexyl)oxy)acetic acid
Comparison: 2-((3-Ethylcyclohexyl)oxy)acetic acid is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its physical and chemical properties. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(3-ethylcyclohexyl)oxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
Clave InChI |
NNXFQFPCQPMXKH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


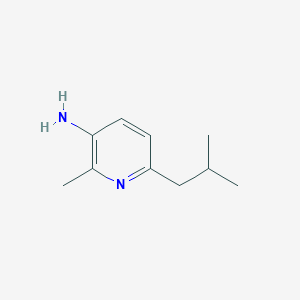
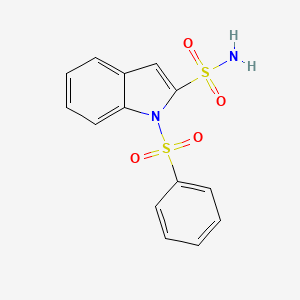

![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
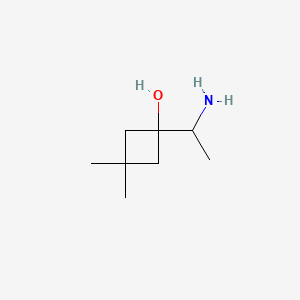

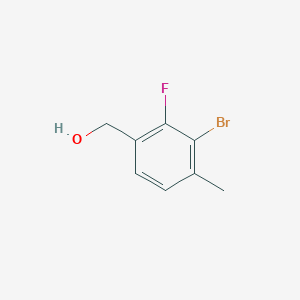

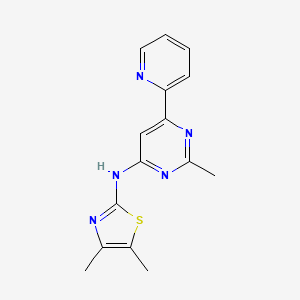
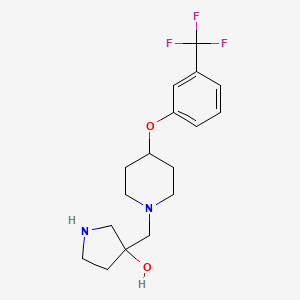
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
